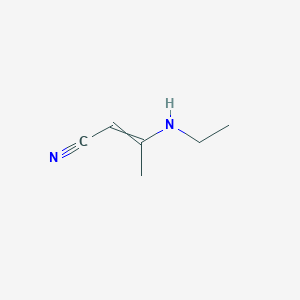
3-(Ethylamino)but-2-enenitrile
Description
3-(Ethylamino)but-2-enenitrile is a nitrile derivative featuring an ethylamino substituent at the β-position of the α,β-unsaturated nitrile backbone. The ethylamino group and conjugated nitrile moiety likely influence its reactivity, enabling participation in palladium-catalyzed cascades, nucleophilic additions, or annulation reactions .
Properties
CAS No. |
54567-99-6 |
|---|---|
Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
3-(ethylamino)but-2-enenitrile |
InChI |
InChI=1S/C6H10N2/c1-3-8-6(2)4-5-7/h4,8H,3H2,1-2H3 |
InChI Key |
OEZMXVONOBOIOE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=CC#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus(V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods
Industrial production of 3-(ethylamino)but-2-enenitrile typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Substitution: The nitrile group in this compound can be substituted by various nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Oximes, other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Amides, esters.
Scientific Research Applications
3-(Ethylamino)but-2-enenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(ethylamino)but-2-enenitrile involves its interaction with various molecular targets, such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the ethylamino group can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


